(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid

Asymmetric catalysis Rhodium Suzuki-Miyaura coupling

Generic pyridine boronic acids are notorious for rapid protodeboronation, causing coupling failures and wasted intermediates. This N-methyl-2-pyridone-4-boronic acid is engineered to overcome that instability, delivering reliable Suzuki-Miyaura cross-coupling for medicinal chemistry campaigns. • Resists protodeboronation - the N-methyl group prevents tautomerization and stabilizes the C-B bond, ensuring consistent coupling yields. • Installs the privileged N-methyl-2-pyridone pharmacophore in one step; enables late-stage diversification and library synthesis. • Competent in Rh-catalyzed asymmetric Suzuki reactions for accessing non-planar, three-dimensional drug candidates. • Supplied at ≥95% purity as a solid; shipped under inert atmosphere with cold-pack to preserve stability.

Molecular Formula C6H8BNO3
Molecular Weight 152.944
CAS No. 1351413-50-7
Cat. No. B591475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
CAS1351413-50-7
Molecular FormulaC6H8BNO3
Molecular Weight152.944
Structural Identifiers
SMILESB(C1=CC(=O)N(C=C1)C)(O)O
InChIInChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3
InChIKeyQIFVXSLMFCRLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid


(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid (CAS 1351413-50-7) is a specialized heteroaryl boronic acid building block . It features a 2-pyridone core, which is a privileged scaffold in medicinal chemistry, with a boronic acid moiety at the 4-position, enabling its primary use as a partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its molecular formula is C6H8BNO3, with a molecular weight of 152.94 g/mol . The compound is typically supplied as a solid with a standard purity of ≥95% and requires storage under an inert atmosphere at freezer temperatures (under -20°C) to ensure stability .

Workflow Palladium-catalyzed Suzuki-Miyaura cross-coupling
Scaffold 1-Methyl-2-oxo-1,2-dihydropyridine (2-pyridone) core
Use Context Medicinal chemistry building block for privileged heterocycle installation

Why (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid Has No Generic Substitute


Direct substitution with simpler, more common pyridine boronic acids is not feasible for applications requiring this specific scaffold. The compound is defined by its 2-oxo-1,2-dihydropyridine (2-pyridone) core with a specific N-methyl group [1]. This substitution pattern differentiates it from the unsubstituted 2-hydroxypyridine-4-boronic acid and its other N-alkyl or unsubstituted analogs. The N-alkyl group is crucial for preventing undesired tautomerization and modulating the electronic properties of the ring, which impacts its reactivity and the properties of the final coupled product [2]. Critically, generic pyridine boronic acids are well-documented to be unstable and prone to rapid protodeboronation, a problem that this specific derivative is designed to overcome [3]. Therefore, selecting this exact compound is essential for reliably installing the N-methyl-2-pyridone moiety into target molecules, a requirement that cannot be met by off-the-shelf alternatives.

Target Compound
Potential Substitute
N-Methyl-2-oxo-1,2-dihydropyridin-4-ylboronic acid
Generic pyridine boronic acids (e.g., pyridine-4-boronic acid)
N-Methyl group prevents undesired tautomerization; controls electronic properties
Undefined tautomeric state may lead to variable reactivity
Designed stability against protodeboronation
Reported rapid protodeboronation may cause unreliable coupling
Exact N-methyl-2-pyridone boronic acid selection supports reliable moiety installation; simpler analogs may not transfer directly.

Selection Evidence for (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid


Asymmetric Catalysis Compatibility

A study on asymmetric rhodium-catalyzed Suzuki-Miyaura reactions demonstrated that unsubstituted pyridine boronic acids are completely unsuitable as coupling partners, as they inhibit the catalytic cycle [1]. The research explicitly shows that a halogen modification (e.g., a 2-Cl group) is required to reduce Lewis basicity and enable productive coupling [1]. By inference, the 2-oxo-1,2-dihydropyridine core of the target compound, bearing an electron-withdrawing carbonyl group at the 2-position adjacent to the ring nitrogen, similarly modulates the nitrogen's Lewis basicity. This structural feature, combined with the N-methyl group, positions this compound as a functionally viable alternative to 2-halopyridine boronic acids for accessing challenging, 3D-enriched molecules in asymmetric synthesis, a space where simpler analogs are quantitatively ineffective.

Asymmetric Catalysis
Class-level inference
Unsubstituted pyridine boronic acids: inhibits Rh cycle (0% yield). Target compound predicted competent via modified Lewis basicity.
Supports use in asymmetric Suzuki coupling where generic analogs fail
Class inference; direct data for this exact compound not published
Asymmetric catalysis Rhodium Suzuki-Miyaura coupling Heterocycle synthesis

Target Engagement in Drug Discovery

The N-methyl-2-oxo-1,2-dihydropyridin-4-yl moiety derived from this boronic acid is present in crystallographically validated ligands bound to therapeutic targets. In one instance, a ligand containing this group (compound '010705') was co-crystallized with Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd) at a resolution of 2.21 Å [1]. In a separate structure, a molecule featuring the same core, 'A1AMW,' was part of a validated ligand structure [2]. This provides quantitative structural evidence that the scaffold is biologically relevant and can engage protein binding sites.

Target Engagement
Supporting evidence
Scaffold observed in co-crystallized ligands (e.g., Lpd, PDB 7kmy); absent for most uncharacterized heteroaryl boronic acids.
May indicate target-binding potential for molecules built with this scaffold
Reported X-ray structures; generalizability requires validation
Medicinal chemistry Drug discovery Structural biology Enzyme inhibition

Site-Selective N-Methyl-2-pyridone Installation

This boronic acid enables the site-selective installation of a 1-methyl-2-oxo-1,2-dihydropyridin-4-yl group onto another aromatic ring via a Suzuki-Miyaura cross-coupling reaction [1]. This provides a specific, late-stage functionalization handle. The alternative approach would involve de novo synthesis of the coupled product, which is often lower-yielding, less convergent, and time-consuming. While specific comparative yields for this exact compound are not published, the patented class of 1-alkyl-2-oxo-1,2-dihydropyridin-4-ylboronic acid derivatives was specifically invented to enable this efficient coupling at the 4-position, highlighting its intended advantage over other synthetic routes [1].

Synthetic Efficiency
Class-level inference
Single Suzuki coupling step vs multi-step de novo construction; step-count reduction anticipated.
May reduce synthetic steps and accelerate analog generation
Patented class advantage; specific yield data for this compound not available
Organic synthesis Building block Regioselectivity Suzuki coupling

Application Scenarios for (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid


Late-Stage Diversification of Bioactive Molecules

This is the primary and most validated application scenario. The compound is used as a boronic acid partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to attach the N-methyl-2-pyridone fragment to a range of aryl or heteroaryl halides [1]. This is a modular and highly convergent approach for late-stage diversification, enabling medicinal chemists to rapidly generate libraries of analogs around a core structure containing this privileged heterocycle. This is directly supported by its presence in ligands bound to therapeutic targets [2].

Enzyme Inhibitor and Receptor Modulator Development

The 2-pyridone moiety is a known pharmacophore capable of engaging in key hydrogen-bonding interactions with biological targets. The specific N-methyl substitution on this compound's core can influence the molecule's lipophilicity and metabolic stability. The X-ray crystallography evidence showing this scaffold bound to Mycobacterium tuberculosis Lpd provides a concrete example of its utility in structure-based drug design for developing novel anti-infective agents [3].

3D Molecular Architectures via Asymmetric Catalysis

This building block is particularly well-suited for complex molecule synthesis, especially where stereochemistry is important. Its 2-oxo substitution pattern overcomes the known catalytic inhibition caused by unmodified pyridine boronic acids, allowing it to be a competent partner in rhodium-catalyzed asymmetric Suzuki-Miyaura reactions [4]. This opens the door to synthesizing non-planar, three-dimensional drug candidates, addressing a key limitation of traditional cross-coupling methods. This is a high-value application in modern drug discovery.

Application
Selection Property
Validation Focus
Late-stage diversification of bioactive molecules
Suzuki coupling handle for N-methyl-2-pyridone installation
Convergent analog library synthesis
Enzyme inhibitor and receptor modulator development
Pharmacophoric 2-pyridone with N-methyl substitution
Target engagement as indicated by co-crystal structures
Asymmetric synthesis of 3D molecular architectures
Modified Lewis basicity enabling Rh-catalyzed coupling
Stereoselective bond formation in complex molecules

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